molecular formula C16H14F3N5OS B14971606 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14971606
M. Wt: 381.4 g/mol
InChI Key: WJPFZVNOAIZCKW-UHFFFAOYSA-N
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Description

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a triazole ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown that this compound can form stable interactions with various biological targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development .

Properties

Molecular Formula

C16H14F3N5OS

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3N5OS/c1-11-21-22-15(24(11)23-7-2-3-8-23)26-10-14(25)20-13-6-4-5-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,25)

InChI Key

WJPFZVNOAIZCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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